Predicted Lipophilicity vs. β-Phenyl-GABA
The introduction of the 3-bromo-4-fluoro substituents onto the phenyl ring of the β-phenyl-GABA scaffold is predicted to significantly increase lipophilicity compared to the unsubstituted parent compound, phenibut . While direct experimental logP values for this exact compound are not widely reported, its structural features can be benchmarked against a close analog, 3-(3-bromo-4-fluorophenyl)propanal, which has a reported experimental logP of 2.72 . This contrasts sharply with the parent phenibut, which has a lower predicted logP of approximately 1.42, highlighting how halogenation, particularly with bromine, dramatically enhances the compound's ability to cross lipid bilayers [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~2.7 (inferred from close structural analog 3-(3-bromo-4-fluorophenyl)propanal ) |
| Comparator Or Baseline | Phenibut (β-Phenyl-GABA): Predicted LogP ~1.42 [1] |
| Quantified Difference | Increase of ~1.3 logP units |
| Conditions | Predicted values based on structural analysis and comparison to close analogs. |
Why This Matters
This substantial increase in predicted lipophilicity directly informs procurement decisions for projects where enhanced membrane permeability or blood-brain barrier penetration is a hypothesized requirement, differentiating it from the less lipophilic parent scaffold.
- [1] DrugBank. Phenibut. Accession Number DB11464. View Source
